
2-氯-5-甲基-3-(三甲基硅基)吡啶
描述
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the empirical formula C9H14ClNSi . It has a molecular weight of 199.75 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of this compound isCc1cnc(Cl)c(c1)Si(C)C . The InChI key is RXWJBHXAWWUHQD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a solid substance . It has a molecular weight of 199.75 . The compound’s empirical formula is C9H14ClNSi .科学研究应用
化学研究
“2-氯-5-甲基-3-(三甲基硅基)吡啶”是一种独特的化学化合物,其经验式为C9H14ClNSi . 它因其独特的性质常用于化学研究 .
医药化合物的合成
该化合物用于合成各种医药化合物 . 吡啶部分的独特特性以及氟原子的理化性质促成了衍生物的生物活性 .
农用化学品应用
三氟甲基吡啶 (TFMP) 衍生物可使用“2-氯-5-甲基-3-(三甲基硅基)吡啶”合成,广泛应用于农用化学品行业 . 它们主要用于保护农作物免受害虫侵害 .
新烟碱类化合物的合成
“2-氯-5-甲基-3-(三甲基硅基)吡啶”也可用于合成新型新烟碱类化合物 . 这些化合物是一类与尼古丁化学结构相似的具有神经活性的杀虫剂。
医药和兽医行业
几种 TFMP 衍生物应用于医药和兽医行业 . 含有 TFMP 部分的五种医药产品和两种兽医产品已获得市场批准 .
未来应用
安全和危害
作用机制
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets may depend on the context of the research.
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests potential involvement in pathways related to carbon-carbon bond formation.
生化分析
Biochemical Properties
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of organometallic compounds and other organic synthesis reactions . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity. For instance, it can act as a ligand in coordination chemistry, forming stable complexes with metal ions, which can then participate in catalytic processes.
Cellular Effects
The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. The trimethylsilyl group in its structure plays a crucial role in these interactions, enhancing the compound’s ability to penetrate cellular membranes and reach its target sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine vary with different dosages in animal models . At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects.
Metabolic Pathways
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of metabolites within cells by modulating enzyme activity and metabolic flux. This compound is often metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the cell.
Transport and Distribution
The transport and distribution of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues or cellular compartments. Its distribution is influenced by its chemical properties, including its lipophilicity and ability to interact with membrane proteins.
Subcellular Localization
The subcellular localization of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is critical for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. Its localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism.
属性
IUPAC Name |
(2-chloro-5-methylpyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJBHXAWWUHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673587 | |
| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203498-92-3 | |
| Record name | 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)
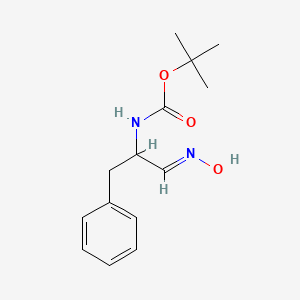
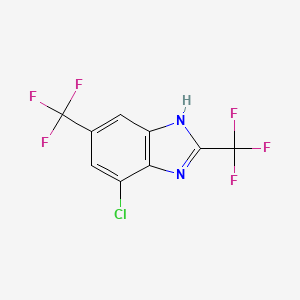
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
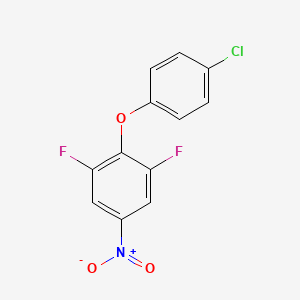
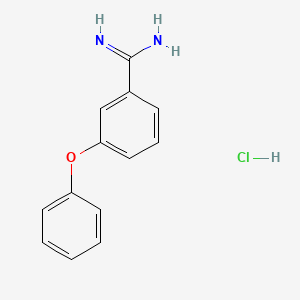


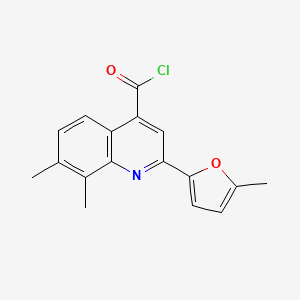

![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)